molecular formula C22H17NO4S B11277375 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide

Cat. No.: B11277375
M. Wt: 391.4 g/mol
InChI Key: KZNSZVGKIAYTMC-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system fused with a thiophene ring and substituted with a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation of 3-methylbenzofuran with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, this compound stands out due to its unique combination of a benzofuran and thiophene ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its methoxybenzoyl group also contributes to its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C22H17NO4S/c1-13-17-10-7-15(23-22(25)19-4-3-11-28-19)12-18(17)27-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)

InChI Key

KZNSZVGKIAYTMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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